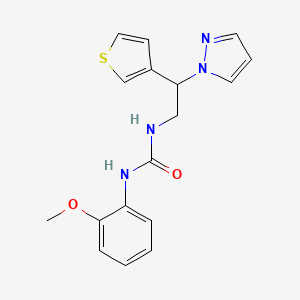
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a complex organic compound that integrates multiple heterocyclic structures, specifically a pyrazole ring, a thiophene moiety, and a methoxyphenyl group. This unique structural arrangement positions it as a promising candidate in medicinal chemistry, particularly for its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C${15}$H${16}$N${4}$O${2}$S, with a molecular weight of approximately 304.38 g/mol. The compound features a urea functional group that is known to facilitate interactions with biological receptors through hydrogen bonding.
Biological Activities
Research indicates that compounds containing pyrazole and thiophene moieties exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains. For instance, derivatives of pyrazole have demonstrated significant activity against Gram-negative bacteria like E. coli and Gram-positive bacteria such as S. aureus .
- Anti-inflammatory Effects : The anti-inflammatory properties of this compound class are attributed to their ability to modulate inflammatory pathways. Research has highlighted the potential of pyrazole derivatives in reducing inflammation markers in preclinical models .
- Anticancer Properties : The compound has been investigated for its anticancer potential against various cancer cell lines. Its mechanism often involves inducing apoptosis and inhibiting cell proliferation .
The biological activity of this compound is believed to stem from its ability to bind to specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to various therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Screening : A study screened various pyrazole derivatives, including this compound, against multiple bacterial strains using the well diffusion method. Results indicated effective inhibition zones comparable to standard antibiotics .
- Anticancer Evaluation : In vitro studies assessed the efficacy of this compound against cancer cell lines (e.g., H460, A549). The results showed that it significantly inhibited cell viability and induced apoptosis .
- Anti-inflammatory Assessment : Inflammatory cytokine levels were measured in treated models, revealing that this compound effectively reduced pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| 5-amino-1H-pyrazole derivatives | Pyrazole-based | Antimicrobial | Simple structure, diverse substituents |
| Thiophene-pyrazole hybrids | Thiophene + Pyrazole | Antioxidant | Enhanced stability due to thiophene |
| Urea-based pyrazoles | Urea linkage + Pyrazole | Various bioactivities | Potential for drug development |
The uniqueness of this compound lies in its combination of multiple heterocycles which could synergistically enhance its biological activity compared to simpler analogs .
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-23-16-6-3-2-5-14(16)20-17(22)18-11-15(13-7-10-24-12-13)21-9-4-8-19-21/h2-10,12,15H,11H2,1H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGWIJPXWYJKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














